Trichloroacetic acid

Description

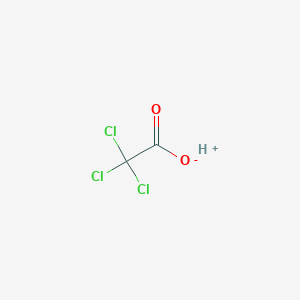

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJBWRMUSHSURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3O2, Array | |

| Record name | TRICHLOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021378 | |

| Record name | Trichloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichloroacetic acid, solid is a colorless crystalline solid. It absorbs moisture from air and forms a syrup. It is soluble in water with release of heat. It is corrosive to metals and tissue., Colorless to white, crystalline solid with a sharp, pungent odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, COLOURLESS HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR., Colorless to white, crystalline solid with a sharp, pungent odor. | |

| Record name | TRICHLOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trichloroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRICHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/603 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloroacetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0626.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

385 to 387 °F at 760 mmHg (NTP, 1992), 195.5 °C, 198 °C, 388 °F | |

| Record name | TRICHLOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1779 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/603 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloroacetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0626.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | TRICHLOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), The acid has a solubility in water at 25 °C of 1,000 g/100 ml; it is soluble in ethanol and diethyl ether., Sol in 0.1 part water; very sol in alcohol, ether, Sol in ethanol, ethyl ether; slightly sol in carbon tetrachloride, In methanol = 2143 g/100g at 25 °C; in ethyl ether = 617 g/100g at 25 °C; in acetone = 850 g/100g at 25 °C; in benzene = 201 g/100g at 25 °C; in o-xylene = 110 g/100g at 25 °C., In water, 5.4X10+4 mg/L at 25 °C, 44 mg/mL at 25 °C, Solubility in water: very good, Miscible | |

| Record name | TRICHLOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1779 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trichloroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRICHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Trichloroacetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0626.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.62 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.6126 at 64 °C, Sp Gr: 1.63 at 61/4 °C, 1.6 g/cm³, 1.62 | |

| Record name | TRICHLOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1779 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/603 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloroacetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0626.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.6, 5.6 | |

| Record name | TRICHLOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/603 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 123.8 °F ; 5 mmHg at 168.8 °F (NTP, 1992), 0.06 [mmHg], VP: 1 kPa at 83.8 °C; 10 kPa at 130.0 °C; 100 kPa at 197.2 °C, 6.0X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 51 °C: 133, 1 mmHg at 124 °F, (124 °F): 1 mmHg | |

| Record name | TRICHLOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1779 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/603 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloroacetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0626.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to white, crystalline solid., White deliquescent crystals, Hygroscopic, rhombohedral crystals | |

CAS No. |

76-03-9 | |

| Record name | TRICHLOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroacetic acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRICHLOROACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRICHLOROACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trichloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trichloroacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V2JDO056X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1779 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trichloroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRICHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/603 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, trichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AJ7829B8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

135 to 136 °F (NTP, 1992), 57.5 °C, MP: >300 °C. Soluble in ethanol. /Sodium salt/, 58 °C, 136 °F | |

| Record name | TRICHLOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1779 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trichloroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRICHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/603 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloroacetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0626.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Trichloroacetic Acid: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroacetic acid (TCA), a potent analogue of acetic acid, is a cornerstone reagent in various laboratory settings, particularly in biochemistry, molecular biology, and clinical chemistry.[1][2] Its utility stems from its strong acidic nature and its ability to effectively precipitate macromolecules.[1][3] This technical guide provides an in-depth overview of the chemical properties, laboratory applications, and safety protocols associated with the use of this compound.

Core Chemical and Physical Properties

This compound is a colorless to white crystalline solid that is highly deliquescent, meaning it readily absorbs moisture from the air.[4][5] It possesses a sharp, pungent odor.[4][6] Due to the strong electron-withdrawing effect of the three chlorine atoms on the alpha carbon, TCA is a much stronger acid than acetic acid.[1]

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Molar Mass | 163.38 g/mol | [1][6] |

| Melting Point | 57-58 °C (135-136 °F) | [6] |

| Boiling Point | 196-197 °C (385-387 °F) | [6] |

| Density | 1.63 g/cm³ | [6] |

| pKa | 0.66 - 0.7 | [1][2] |

| Solubility in Water | 1000 g/100 mL | [6] |

| Vapor Pressure | 1 mmHg at 51.1 °C | [6] |

Key Laboratory Applications & Experimental Protocols

This compound's primary laboratory applications revolve around its ability to denature and precipitate proteins and nucleic acids. It is also utilized as a decalcifying agent and a fixative in histology.[3]

Protein Precipitation

TCA is a highly effective agent for precipitating proteins from solution, a crucial step for concentrating samples and removing interfering substances like salts and detergents before downstream analyses such as SDS-PAGE or 2D-electrophoresis.[7][8] The mechanism involves the dehydration of the protein's hydration shell and denaturation, leading to aggregation and precipitation.[1]

Experimental Protocol: Standard TCA Protein Precipitation

-

Sample Preparation: Start with your protein sample in an appropriate microcentrifuge tube.

-

TCA Addition: Add an equal volume of a 20% TCA stock solution to your protein sample.[9] For a 100% (w/v) TCA stock solution, dissolve 500g of TCA in distilled water and bring the final volume to 500 mL.[10]

-

Incubation: Incubate the mixture on ice for 30-60 minutes to allow for complete protein precipitation.[9]

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) in a microcentrifuge for 10-15 minutes at 4°C.[9][10]

-

Supernatant Removal: Carefully decant the supernatant without disturbing the protein pellet.

-

Washing: Wash the pellet with 200-300 µL of cold acetone to remove residual TCA.[9][10]

-

Repeat Centrifugation: Centrifuge again at 14,000 rpm for 5 minutes.

-

Drying: Remove the acetone and air-dry the pellet. Be careful not to over-dry, as this can make resuspension difficult.[9]

-

Resuspension: Resuspend the pellet in a suitable buffer for your downstream application.

Nucleic Acid Precipitation

TCA can also be used to precipitate DNA and RNA, particularly for separating radiolabeled nucleotides incorporated into nucleic acid polymers from unincorporated ones.[4][6] It is effective for precipitating nucleic acid polymers longer than approximately 20 nucleotides.[4][6]

Experimental Protocol: TCA Precipitation of Radiolabeled Nucleic Acids

-

Sample Dilution: In a glass tube, add 2 µL of your nucleic acid synthesis reaction to 198 µL of a carrier DNA solution (e.g., 1 mg/mL sheared fish sperm DNA). Mix thoroughly.[6]

-

TCA Addition: To the diluted sample, add 2 mL of cold 10% TCA.[6]

-

Incubation: Incubate the mixture on ice for at least 10 minutes.[6]

-

Filtration: Collect the precipitate by vacuum filtration through a glass fiber filter (e.g., Whatman GF/C).[6]

-

Washing: Rinse the tube twice with 1 mL of 10% TCA, passing the rinses through the filter. Follow with a final rinse of 3-5 mL of 95% ethanol.[6]

-

Scintillation Counting: Place the filter in a scintillation vial, add an appropriate scintillation cocktail, and measure the radioactivity to determine the amount of incorporated radiolabeled nucleotide.[6]

Decalcification of Bone Tissue

In histology, TCA is used as a decalcifying agent to remove calcium from bone and other calcified tissues, making them easier to section for microscopic examination.[11]

Experimental Protocol: Bone Decalcification with TCA

-

Fixation: Ensure the bone tissue is adequately fixed in a suitable fixative (e.g., formalin) prior to decalcification to preserve tissue morphology.[11]

-

Decalcifying Solution: Prepare a 5% (w/v) solution of this compound in distilled water.[12]

-

Immersion: Place the fixed tissue in the decalcifying solution at a volume ratio of at least 1:20 (tissue to decalcifier).[11]

-

Incubation: Decalcify at room temperature. The duration will depend on the size and density of the tissue, typically ranging from 2 to 6 hours or longer.[12] For smaller specimens (5-10 mm thick), 1-2 days may be required, with the solution changed every 24 hours.[11]

-

Endpoint Determination: Check for the completion of decalcification by testing the flexibility of the tissue or by a chemical test for calcium ions in the decalcifying solution.[11]

-

Neutralization: After decalcification, neutralize the tissue by washing it in a sodium sulfate solution for 12 hours before proceeding with dehydration and embedding.[12]

Cellular and Molecular Effects in Dermatological Applications

This compound is widely used in dermatology for chemical peels to treat conditions like photoaging, acne scars, and hyperpigmentation.[13][14] Its mechanism of action involves the controlled chemical injury of the skin, leading to exfoliation and regeneration.[15]

TCA induces coagulative necrosis of epidermal and dermal proteins, leading to the removal of the outer layers of the skin.[7][13] This process stimulates re-epithelialization and dermal remodeling.[13] Studies have shown that TCA can be cytotoxic to keratinocytes and fibroblasts.[16] Interestingly, TCA treatment of keratinocytes can induce the expression of various growth factors, including platelet-derived growth factor (PDGF)-B, which may contribute to the dermal regeneration process.[17] Furthermore, recent research suggests that chloroacetic acids, including TCA, can activate the cGAS/STING/NF-κB signaling pathway in skin cells, which is involved in inflammatory responses and cellular senescence.[5]

Logical Relationships of Laboratory Applications

The diverse applications of this compound in the laboratory are interconnected through its fundamental chemical properties as a strong acid and a potent precipitant.

Safety, Handling, and Disposal

This compound is a corrosive substance that can cause severe skin burns and eye damage.[16][18] It is also very toxic to aquatic life with long-lasting effects.[18][19] Therefore, stringent safety precautions are mandatory when handling this chemical.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[16][20]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[16][20]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[16][20]

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[21][22]

-

Keep containers tightly closed.[21]

-

TCA is very deliquescent; store in a desiccator for long-term stability.[5]

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][18]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[3][18]

Disposal:

-

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It may be classified as hazardous waste.[22]

-

Neutralization with a weak base can be a method of disposal, but this should be done with caution and in compliance with institutional guidelines.[5]

Conclusion

This compound is an indispensable tool in the modern research and development laboratory. Its well-characterized chemical properties make it a reliable reagent for a multitude of applications, from macromolecule precipitation to histological preparation. A thorough understanding of its properties, applications, and, most importantly, its hazards is crucial for its safe and effective use. By adhering to the protocols and safety guidelines outlined in this guide, researchers can continue to leverage the power of TCA to advance scientific discovery.

References

- 1. quora.com [quora.com]

- 2. This compound: Structure, Properties & Uses Explained [vedantu.com]

- 3. stainsfile.com [stainsfile.com]

- 4. Protocol for this compound (TCA) Precipitation | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Chloroacetic acids induce skin aging via cGAS/STING/NF-κB pathway in HaCaT cells, human explants and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for this compound (TCA) Precipitation | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Superficial basal cell carcinoma treated with 70% this compound applied topically: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TCA precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (TCA) Uses in Synthesis & Labs | Advent [adventchembio.com]

- 10. openaccesspub.org [openaccesspub.org]

- 11. carlroth.com [carlroth.com]

- 12. Decalcification Solutions for Bone - IHC WORLD [ihcworld.com]

- 13. Chemical Peeling: A Useful Tool in the Office | Actas Dermo-Sifiliográficas [actasdermo.org]

- 14. TCA peel: Effectiveness, safety, cost, results, and more [medicalnewstoday.com]

- 15. Demystifying the mechanism of action of professional facial peeling: In‐vivo visualization and quantification of changes in inflammation, melanin and collagen using Vivascope® and ConfoScan® - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative caustic and biological activity of trichloroacetic and glycolic acids on keratinocytes and fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Induction of PDGF-B in TCA-treated epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound (TCA) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 19. media.dent.umich.edu [media.dent.umich.edu]

- 20. dermatologistschoice.com [dermatologistschoice.com]

- 21. Frontiers | Professional-Grade TCA-Lactic Acid Chemical Peel: Elucidating Mode of Action to Treat Photoaging and Hyperpigmentation [frontiersin.org]

- 22. dcfinechemicals.com [dcfinechemicals.com]

trichloroacetic acid safety precautions in a laboratory setting

Trichloroacetic Acid: A Technical Guide to Laboratory Safety

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling and use of this compound (TCA) in a laboratory setting. Adherence to these guidelines is critical to mitigate the significant health and safety risks associated with this chemical.

Hazard Identification and Health Effects

This compound is a highly corrosive substance that presents significant health hazards upon exposure. It is a colorless, crystalline solid that readily absorbs moisture from the air to form a syrup.[1][2] Understanding its properties is the first step in safe handling.

1.1 Acute Health Effects:

-

Skin and Eye Contact: TCA is a corrosive chemical.[3] Contact can cause severe irritation, burns, and potentially irreversible eye damage.[3][4]

-

Inhalation: Breathing in TCA can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3][4] High concentrations can cause a buildup of fluid in the lungs (pulmonary edema), which is a medical emergency.[3]

-

Ingestion: If swallowed, TCA can cause severe burns to the mouth, throat, and esophagus. Do not induce vomiting.[5][6]

1.2 Chronic Health Effects:

-

Repeated exposure may lead to bronchitis, with symptoms including cough and shortness of breath.[3]

-

TCA may also affect the liver.[3]

-

It is a suspected human carcinogen and a proven animal carcinogen.[1]

1.3 Hazardous Decomposition:

-

When heated, TCA can decompose to form toxic gases such as chloroform, phosgene, and hydrogen chloride.[3][7]

-

Contact with metals in the presence of moisture can produce flammable hydrogen gas.[2]

Exposure Limits and Physical Data

Quantitative exposure limits and physical properties of TCA are summarized below. These values are essential for risk assessment and the implementation of appropriate control measures.

Table 1: Occupational Exposure Limits

| Organization | Limit Type | Value |

| ACGIH TLV | TWA | 1 ppm[5][8] |

| OSHA PEL | TWA | 0.5 ppm[1] or 1 ppm[8] |

| NIOSH REL | TWA | 1 ppm (7 mg/m³)[8] |

| TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. |

Table 2: NFPA 704 Hazard Diamond

| Category | Rating | Description |

| Health | 3 | Can cause serious or permanent injury.[5] |

| Flammability | 0 | Will not burn under normal fire conditions.[3][5] |

| Instability | 1 | Normally stable, but can become unstable at elevated temperatures and pressures.[7] |

| Special | COR | Corrosive.[3] |

Table 3: Physical & Chemical Properties

| Property | Value |

| Appearance | Colorless to white crystalline solid[4] |

| Odor | Sharp, pungent[4] |

| Melting Point | 136°F (58°C)[4] |

| Boiling Point | 388°F (198°C)[4] |

| Vapor Pressure | 1 mmHg @ 124°F (51°C)[4] |

| Solubility | Soluble in water, with heat release[2] |

Engineering Controls and Personal Protective Equipment (PPE)

A combination of engineering controls and PPE is mandatory to ensure safety when working with TCA. Workplace controls are always the preferred first line of defense.[3]

3.1 Engineering Controls:

-

Chemical Fume Hood: All work with solid or solutions of TCA must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][9]

-

Ventilation: Use local exhaust ventilation at the site of chemical release if a fume hood is not feasible.[3]

-

Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[2][3]

3.2 Personal Protective Equipment (PPE): The selection of appropriate PPE is critical. The following diagram outlines the decision-making process for PPE selection when handling TCA.

Caption: Workflow for assessing TCA handling tasks and selecting appropriate PPE.

Table 4: Recommended Glove Materials

| Glove Material | Recommendation | Notes |

| Nitrile | Suitable for incidental contact.[5][9] | Double-gloving is recommended.[9] Always check manufacturer compatibility charts. |

| Neoprene | Recommended for extended contact.[9] | Provides good resistance against acids. |

| Viton | Recommended by safety equipment manufacturers.[3] | Offers excellent chemical resistance but may be less dexterous. |

Handling and Storage Protocols

4.1 Handling:

-

Before working with TCA, ensure you have been trained on its proper handling and storage.[3]

-

Avoid all contact with skin, eyes, and clothing.[8]

-

Do not eat, drink, or smoke in areas where TCA is handled or stored.[3]

-

Wash hands thoroughly after handling, even if gloves were worn.[3][5]

-

When cleaning up solid TCA, use a wet method or a vacuum to avoid generating dust. DO NOT DRY SWEEP .[3]

4.2 Storage:

-

Store containers in a cool, dry, well-ventilated, and designated corrosives area.[5][10]

-

Keep containers tightly closed to prevent the absorption of moisture.[1]

-

Store below eye level on a stable surface.[11]

-

Use secondary containment, such as a polypropylene tub.[9]

-

Store away from incompatible materials.

Table 5: Chemical Incompatibilities

| Incompatible Material | Potential Hazard |

| Strong Bases (e.g., NaOH) | Violent reaction, heat generation.[3] |

| Oxidizing Agents (e.g., peroxides, nitrates) | Increased fire or explosion risk.[3] |

| Metals (e.g., iron, zinc, aluminum) | Corrosive reaction, may produce flammable hydrogen gas.[4][5] |

| Copper in Dimethyl Sulfoxide (DMSO) | Extremely violent exothermic reaction.[3][5] |

| Moisture | Absorbs moisture from the air; can hydrolyze.[2][5] |

Emergency Procedures: Spills and Exposures

Immediate and correct response to spills and exposures is critical to minimizing harm.

5.1 Spill Response Protocol: The appropriate response to a TCA spill depends on its size and the training of the personnel involved. Do not attempt to clean up a spill if you are not trained to do so.[1][9]

References

- 1. amherst.edu [amherst.edu]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. nj.gov [nj.gov]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 5. bmrservice.com [bmrservice.com]

- 6. sdfine.com [sdfine.com]

- 7. media.laballey.com [media.laballey.com]

- 8. fishersci.ie [fishersci.ie]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. fishersci.com [fishersci.com]

- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

synthesis and industrial production of trichloroacetic acid

An In-depth Technical Guide to the Synthesis and Industrial Production of Trichloroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TCA), a halogenated carboxylic acid, is a vital reagent and intermediate in various chemical and pharmaceutical applications. Its utility spans from its role as a precipitant for macromolecules in biochemical assays to its use in organic synthesis and dermatology. This technical guide provides a comprehensive overview of the primary industrial methods for the synthesis of this compound, with a focus on the chlorination of acetic acid and the oxidation of chloral hydrate. Detailed experimental protocols, quantitative data on reaction parameters, and process workflows are presented to offer a thorough understanding of these manufacturing processes.

Introduction

This compound (C₂HCl₃O₂), also known as trichloroethanoic acid, is a strong carboxylic acid where the three hydrogen atoms of the methyl group of acetic acid are substituted by chlorine atoms.[1] This substitution significantly increases the acidity of the molecule. First synthesized in 1839 by Jean-Baptiste Dumas, TCA is a colorless, crystalline solid that is highly soluble in water.[1] Its primary industrial applications include its use as a chemical intermediate, a decalcifier, and a fixative in microscopy.[2] This guide delves into the core methodologies employed for its large-scale production.

Industrial Synthesis Methods

The industrial production of this compound is dominated by two principal synthetic routes: the direct chlorination of acetic acid and the oxidation of chloral hydrate.

Chlorination of Acetic Acid

The most prevalent industrial method for synthesizing this compound is the direct chlorination of acetic acid (CH₃COOH) or its chlorinated derivatives like monochloroacetic acid and dichloroacetic acid.[3][4] The reaction proceeds by substituting the alpha-hydrogen atoms of acetic acid with chlorine.[1]

The overall reaction is as follows:

CH₃COOH + 3Cl₂ → CCl₃COOH + 3HCl

This process is typically carried out at elevated temperatures, generally between 140-160 °C.[5] Various catalysts can be employed to enhance the reaction rate and yield.

The chlorination of acetic acid can be accelerated by the use of catalysts. Common catalysts include:

-

Metal Salts: Iron and copper compounds are often used.[5] However, their presence can also promote the decomposition of chloroacetic acids, especially towards the end of the reaction.[3]

-

Phosphorus and Sulfur: Red phosphorus and sulfur, as well as their oxides and chlorides, can act as catalysts.[6]

-

UV Light (Photochlorination): Initiating the reaction with UV light provides a cleaner, catalyst-free method that can lead to high yields and purity.[7]

This protocol is based on a patented industrial process for the photochlorination of acetic acid.[7]

Materials:

-

Acetic Acid (glacial)

-

Chlorine gas

-

Photochlorination reactor equipped with a UV lamp (e.g., 20W blue light fluorescent tube)

-

Gas flow controllers

-

Temperature control system

-

Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography)

Procedure:

-

Charge the photochlorination reactor with a known quantity of glacial acetic acid.

-

Heat the reactor to the desired temperature, typically between 105-115 °C.[7]

-

Initiate the UV lamp to begin photoinitiation.

-

Continuously feed chlorine gas into the reactor at a controlled rate. The molar ratio of acetic acid to total chlorine should be maintained between 1:3.0 and 1:3.2.[7]

-

The chlorine flow rate can be varied during the reaction, starting higher and decreasing as the reaction progresses, for instance from 0.22 down to 0.03 mol/(h·mol acetic acid).[7]

-

Monitor the composition of the reaction mixture periodically by taking samples and analyzing them.

-

Continue the chlorination until the concentration of this compound in the reaction mixture reaches a desired level, typically above 99.5%.[7]

-

The resulting crude this compound can be purified further if necessary.

Oxidation of Chloral Hydrate

An alternative industrial synthesis route involves the oxidation of chloral hydrate (C₂H₃Cl₃O₂).[4] This method can produce high-purity this compound.

The overall reaction using nitric acid as the oxidant is:

C₂H₃Cl₃O₂ + [O] → CCl₃COOH + H₂O

Various oxidizing agents can be used for this conversion, with fuming nitric acid being a common choice in laboratory-scale preparations.[8] On an industrial scale, other oxidants may be employed.

This protocol describes a laboratory-scale synthesis which can be adapted for larger scales.[8]

Materials:

-

Chloral Hydrate

-

Fuming Nitric Acid (density = 1.5 g/mL)

-

Distillation apparatus

-

Heating mantle

Procedure:

-

In a distillation flask, melt 20 g of chloral hydrate.

-

Carefully add 13.3 mL of fuming nitric acid to the molten chloral hydrate.

-

Gently heat the mixture with a small flame to initiate the reaction. The evolution of red fumes (primarily nitrogen tetroxide) indicates the start of the reaction.

-

The reaction is exothermic and should proceed without further heating. The reaction is complete when the evolution of nitrous fumes ceases upon warming.

-

Purify the product by distillation.

-

Initially, excess nitric acid will distill below 123 °C.

-

A mixture of this compound and nitric acid will pass over between 123 °C and 194 °C.

-

Nearly pure this compound will distill at 194-196 °C and solidify upon cooling.

-

-

The fraction collected between 123-190 °C can be treated with an additional 10 mL of fuming nitric acid and redistilled to improve the yield.

Quantitative Data

The following tables summarize quantitative data from various synthesis methods.

Table 1: Synthesis of this compound via Chlorination of Acetic Acid/Chloroacetic Acid Mother Liquors

| Catalyst/Method | Starting Material | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| Ferric Chloride | Commercial mother liquor¹ | 140 | 52 | 80.5 | - | [3] |

| None (after removal of metal compounds) | Commercial mother liquor¹ | 140 | 320 | 98 | 97.5 | [3] |

| Ferric Chloride + Sulfuric Acid | Mixture of acetic, mono-, and dichloroacetic acids | 140 | 107 | 92 | - | [3] |

| Photochlorination (UV light) | Acetic Acid | 105 | - | 98.7 | 99.48 | [7] |

| Sulfur or Acetic Anhydride | Chloroacetic acid mother liquor | 135-140 | 115-125 | 98 | - | [7] |

¹ Commercial mother liquor composition: a mixture of acetic acid, monochloroacetic acid, dichloroacetic acid, and this compound.

Table 2: Synthesis of this compound via Oxidation of Chloral Hydrate

| Oxidizing Agent | Starting Material | Yield (%) | Purity (%) | Reference |

| Fuming Nitric Acid | Chloral Hydrate | 50-75 (based on 20g scale) | Nearly pure after distillation | [8] |

| Sodium Chlorate | Chloral Hydrate | 67 | Solid product | [9] |

Visualization of Processes

Diagram 1: Synthesis Pathways of this compound

Caption: Primary industrial synthesis routes for this compound.

Diagram 2: Experimental Workflow for Industrial Photochlorination

References

- 1. baua.de [baua.de]

- 2. CN103086870A - Novel process for producing trichloro-acetic chloride - Google Patents [patents.google.com]

- 3. US3057916A - Process for preparing this compound - Google Patents [patents.google.com]

- 4. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. US2613220A - Manufacture of this compound and derivatives - Google Patents [patents.google.com]

- 7. CN100348567C - Method for producing this compound by photochlorination of acetic acid - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. US2370577A - Process for the production of trichloro acids - Google Patents [patents.google.com]

Preparation and Stability of Trichloroacetic Acid Solutions: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation and stability of trichloroacetic acid (TCA) solutions, critical for their effective and safe use in research, clinical, and pharmaceutical settings. This document outlines standardized protocols for solution preparation, presents stability data under various storage conditions, and details the experimental methodologies used to assess stability.

Introduction to this compound

This compound (TCA) is a potent chemical agent widely utilized for various applications, including as a precipitant for proteins, DNA, and RNA, a decalcifier and fixative in microscopy, and as a therapeutic agent in dermatology for chemical peels.[1][2] The efficacy and safety of TCA are highly dependent on its concentration, making the accurate preparation and storage of its solutions paramount.[3] This guide addresses the critical aspects of preparing stable TCA solutions to ensure reproducible and reliable experimental and clinical outcomes.

Preparation of this compound Solutions

The preparation of TCA solutions requires careful attention to the desired concentration and the method of formulation. Due to the hygroscopic and deliquescent nature of crystalline TCA, proper handling is essential to prevent inaccuracies in concentration.[3][4]

Common Formulations

There are several methods for preparing TCA solutions, with weight-to-volume (w/v) being the most common in laboratory settings.[5][6] It is crucial to clearly document the method used, as different preparation formulas can result in significantly different final concentrations.[5]

Table 1: Common Formulations for this compound Solutions

| Formulation Method | Description | Example (for 50% solution) |

| Weight-to-Volume (w/v) | A specific weight of TCA crystals is dissolved in a solvent, and the final volume is brought up to the desired total volume.[5] | Dissolve 50 g of TCA crystals in a solvent and add solvent until the total volume is 100 mL. |

| Weight-to-Weight (w/w) | A specific weight of TCA crystals is mixed with a specific weight of solvent.[5] | Mix 50 g of TCA crystals with 50 g of water. |

| Weight-plus-Volume | A specific weight of TCA crystals is dissolved in a specific volume of solvent.[5] | Dissolve 50 g of TCA crystals in 100 mL of water. |

| Dilution | A saturated or "100%" TCA solution is diluted with an equal volume of solvent.[5] | Dilute a "100% (w/v)" TCA solution with an equal volume of water. |

Recommended Solvents

Distilled or deionized water is the most common and recommended solvent for preparing aqueous TCA solutions for most biological and clinical applications.[7] TCA is also soluble in other polar solvents like alcohols and ether.[8][9]

Experimental Protocol for Preparation of a 100% (w/v) TCA Stock Solution

This protocol describes the preparation of a 100% (w/v) TCA stock solution, which can then be diluted to lower concentrations.

Materials:

-

Crystalline this compound (reagent grade)[8]

-

Distilled or deionized water[7]

-

Graduated cylinder

-

Weighing scale

Procedure:

-

Carefully weigh 100 g of crystalline TCA. Due to its hygroscopic nature, this should be done promptly.[11]

-

Transfer the TCA to a glass container.

-

Add approximately 70-80 mL of distilled water and stir until the TCA is completely dissolved.

-

Carefully add distilled water to bring the final volume of the solution to 100 mL.[11][12]

-

Store the solution in a tightly closed, acid-compatible container.[10]

Figure 1. Workflow for the preparation of a 100% (w/v) TCA solution.

Stability of this compound Solutions

The stability of TCA solutions is influenced by several factors, including concentration, storage temperature, exposure to light, and the type of storage container.

Factors Affecting Stability

-

Temperature: Refrigeration generally enhances the stability of TCA solutions compared to room temperature storage.[3][13]

-

Light: Storage in amber or light-protecting containers is recommended to prevent potential photodegradation.[3][13]

-

Container Material: Glass containers are superior to plastic for storing TCA solutions. Plastic containers can be penetrated and destroyed by TCA, especially at higher concentrations.[3]

-

Concentration: Aqueous solutions of TCA with concentrations less than 30% (w/v) may be hydrolytically unstable and should not be stored for long periods.[14]

Quantitative Stability Data

Studies have shown that TCA solutions can be relatively stable for extended periods when stored under appropriate conditions.

Table 2: Stability of Aqueous this compound Solutions

| Concentration (% w/v) | Storage Container | Storage Temperature | Duration | Remaining Potency (%) | Reference |

| 15, 25, 35, 50 | Amber Glass Bottles | Refrigerated (4°C) | 23 weeks | 99-100% | [3][13] |

| 15, 25, 35, 50 | Amber Glass Bottles | Room Temperature (24°C) | 23 weeks | 97-100% | [3] |

| 50 | Plastic Bottle | Room Temperature (24°C) | 1 day | Container dissolved | [3] |

| 35, 25 | Plastic Bottle | Room Temperature (24°C) | 7 days | Container dissolved | [3] |

| 15 | Plastic Bottle | Room Temperature (24°C) | 14 days | Container dissolved | [3] |

| 12 (in 30% methanol) | Capped Bottle | Ambient Temperature | 2 years | Exploded due to gas buildup | [14] |

Degradation Pathways

Aqueous solutions of TCA can undergo gradual hydrolysis, leading to the formation of chloroform, carbon dioxide, and carbonate.[8] In solutions with a concentration below 30%, this decomposition can lead to a significant buildup of gaseous products, which can pressurize a sealed container and create an explosion hazard.[14] The decomposition of TCA can also be induced by UV photolysis and sonolysis.[15] The presence of dissolved oxygen can promote the dechlorination of TCA.[16]

Figure 2. Simplified degradation pathway of aqueous TCA solutions.

Experimental Protocols for Stability Assessment

The stability of TCA solutions is typically assessed by measuring the concentration of the active compound over time under specific storage conditions.

Colorimetric Assay (Fujiwara Method)

This method was used to determine the stability of various TCA concentrations in the study by Spinowitz and Rumsfield (1989).[3]

Principle: The Fujiwara reaction is a colorimetric test for the presence of polychlorinated compounds with two or more chlorine atoms on a single carbon. In the presence of pyridine and alkali, these compounds produce a colored product that can be quantified spectrophotometrically.

Methodology:

-

Sample Preparation: Prepare TCA solutions of known concentrations (e.g., 15%, 25%, 35%, and 50%) in both amber glass and plastic bottles. Store one set of samples at room temperature (24°C) and another set under refrigeration (4°C).[3]

-

Assay Procedure:

-

At specified time points (e.g., baseline, 1, 3, 7, 11, 16, 19, and 23 weeks), take aliquots from each sample.[3]

-

Perform the Fujiwara colorimetric assay on each aliquot to determine the TCA concentration.

-

-

Data Analysis: Calculate the percentage of the original TCA potency remaining at each time point. A significant loss of potency is often defined as a decrease of more than 10% from the baseline concentration.[3]

Chromatographic Methods

Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer high specificity and sensitivity for stability testing.[8]

-

Ion Chromatography: This method can be used to determine the concentration of haloacetic acids like TCA. It involves anion-exchange separation with conductivity detection or anion-exclusion separation with UV detection.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used for the quantitative determination of TCA in various samples.[2][8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For trace-level analysis, TCA can be derivatized to its methyl ester and then analyzed by capillary GC-MS.[8]

Safety and Handling Precautions

This compound is a corrosive substance that can cause severe skin burns and eye damage.[17][18] It is also harmful if inhaled and is very toxic to aquatic life.[17][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling TCA and its solutions.[18]

-